molecular formula C16H34OP+ B1237061 Phosphine oxide, dioctyl- CAS No. 3011-82-3

Phosphine oxide, dioctyl-

Cat. No.: B1237061
CAS No.: 3011-82-3
M. Wt: 273.41 g/mol
InChI Key: IZMIKXPYUFUBPG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organophosphorus Chemistry in Research

The field of organophosphorus chemistry traces its origins back to the 19th century, with early explorations into the synthesis and reactivity of compounds containing a phosphorus-carbon bond. chemicalbook.comgoogle.com The development of the Grignard reaction in the early 20th century provided a significant boost to the field, enabling more versatile synthetic routes to a wide array of organophosphorus compounds, including tertiary phosphine (B1218219) oxides. google.com The synthesis of tertiary phosphine oxides can be achieved through various methods, such as the reaction of Grignard reagents with phosphorus oxychloride or dialkylphosphites. google.com A specific method for synthesizing dioctylphosphine oxide involves the reaction of diethylphosphate (B48627) with octylmagnesium bromide. researchgate.net

The mid-20th century saw a rapid expansion in the applications of organophosphorus compounds, driven by their use as pesticides and, regrettably, as chemical warfare agents. nih.gov However, this period also laid the groundwork for their application in more constructive scientific pursuits. The inherent reactivity and coordination properties of the phosphorus atom led to their exploration as ligands in catalysis and as extractants in separation science.

Significance of Tertiary Phosphine Oxides in Contemporary Chemical Science

Tertiary phosphine oxides, characterized by the general formula R₃P=O, are a class of organophosphorus compounds of considerable importance in modern chemistry. The central feature of these molecules is the highly polar and stable phosphorus-oxygen double bond. This bond imparts several key properties that make tertiary phosphine oxides valuable in various applications. They are generally air-stable solids and possess a high affinity for metal ions, acting as effective Lewis bases. lookchem.com

Role of Dioctylphosphine Oxide as a Key Chemical Entity in Diverse Academic Disciplines

The distinct chemical characteristics of dioctylphosphine oxide have established it as a key component in several areas of advanced research. Its applications are primarily centered around its ability to coordinate to metal centers and to modify surfaces and interfaces.

Materials Science and Nanotechnology:

In the synthesis of semiconductor nanocrystals, often referred to as quantum dots (QDs), dioctylphosphine oxide and its derivatives play a crucial role. While tri-n-octylphosphine oxide (TOPO) is a more common solvent and stabilizing ligand for high-temperature QD synthesis, dioctylphosphine and its oxide have been identified as important components, sometimes present as impurities in technical grade TOPO, that can influence the growth kinetics and yield of nanocrystals like PbSe. lookchem.comnih.gov

Researchers have also intentionally used functionalized versions of dioctylphosphine oxide to create novel nanomaterials. For instance, [(4-bromophenyl)methyl]dioctylphosphine oxide has been used to functionalize the surface of CdSe quantum dots. iastate.edunih.gov This functionalization allows for subsequent chemical reactions, such as Heck-type couplings, to graft conjugated polymers like poly(3-hexylthiophene) directly onto the quantum dot surface, creating organic-inorganic nanocomposites with tailored photophysical properties. iastate.edunih.gov These materials are of interest for applications in optoelectronics, such as light-emitting diodes and photovoltaics.

Solvent Extraction and Hydrometallurgy:

The ability of dioctylphosphine oxide to selectively complex with metal ions makes it an effective extractant in hydrometallurgical processes. This is particularly relevant for the separation and purification of valuable or strategic metals. Research has demonstrated the use of dioctylphosphine oxide for the solvent extraction of thorium (Th(IV)) from acidic solutions. researchgate.net In these systems, dioctylphosphine oxide, dissolved in an organic solvent like kerosene (B1165875), acts as a carrier to transport the metal ions from an aqueous phase to an organic phase. researchgate.netnih.gov Studies have also explored the extraction of molybdenum(VI) using bis-(dioctylphosphinyl)-alkanes, which have shown to be more efficient extractants than their monodentate counterparts like dioctylphosphine oxide. researchgate.net

Catalysis:

While less common than phosphines, phosphine oxides can act as ligands in certain catalytic systems. They are often considered hemilabile ligands, meaning they can reversibly coordinate to a metal center. Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids, have found applications in homogeneous catalysis. nih.gov While direct catalytic applications of dioctylphosphine oxide itself are less documented, functionalized secondary phosphine oxides have been used to stabilize gold clusters for photoelectrocatalytic reactions. helmholtz-berlin.de The presence of phosphine oxides can also have a stabilizing effect on palladium catalysts used in cross-coupling reactions. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Dioctylphosphine Oxide

PropertyValueReference
Molecular Formula C₁₆H₃₄OP⁺ nih.gov
Molecular Weight 273.41 g/mol nih.gov
Appearance White Solid chemicalbook.com
Topological Polar Surface Area 17.1 Ų nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 14 nih.gov

Table 2: Research Findings on Dioctylphosphine Oxide Applications

Research AreaApplicationKey FindingReference
Materials Science Quantum Dot SynthesisFunctionalized dioctylphosphine oxide (DOPO-Br) used to graft conjugated polymers onto CdSe QDs, creating nanocomposites. iastate.edunih.gov
Solvent Extraction Thorium (IV) ExtractionDioctylphosphine oxide in kerosene can be used to extract Th(IV) from acidic solutions. researchgate.net
Solvent Extraction Molybdenum (VI) ExtractionBis-(dioctylphosphinyl)-alkanes are more efficient extractants for Mo(VI) than dioctylphosphine oxide. researchgate.net
Catalysis Ligand for Gold ClustersSecondary phosphine oxides can serve as anionic ligands to stabilize gold clusters for photoelectrocatalysis. helmholtz-berlin.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3011-82-3

Molecular Formula

C16H34OP+

Molecular Weight

273.41 g/mol

IUPAC Name

dioctyl(oxo)phosphanium

InChI

InChI=1S/C16H34OP/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1

InChI Key

IZMIKXPYUFUBPG-UHFFFAOYSA-N

SMILES

CCCCCCCC[P+](=O)CCCCCCCC

Canonical SMILES

CCCCCCCC[P+](=O)CCCCCCCC

Synonyms

di-n-octylphosphine oxide

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Dioctylphosphine Oxide

Synthetic Routes from Phosphorus-Containing Precursors

The synthesis of dioctylphosphine oxide can be achieved through several distinct routes, each starting from a more fundamental phosphorus-containing precursor. These methods leverage classical and modern organophosphorus chemistry to build the target molecular structure.

Hydrolysis of Dioctylphosphorus Chloride: Mechanistic Considerations and Optimization Parameters

A primary and straightforward method for the preparation of secondary phosphine (B1218219) oxides (SPOs), such as dioctylphosphine oxide, is the hydrolysis of the corresponding chlorophosphine. wikipedia.org This reaction is a classic non-oxidative route in organophosphorus chemistry.

(C₈H₁₇)₂PCl + H₂O → (C₈H₁₇)₂P(O)H + HCl wikipedia.org

The product, dioctylphosphine oxide, exists in equilibrium with its tautomeric form, the phosphinous acid (C₈H₁₇)₂POH. However, this equilibrium heavily favors the more stable phosphine oxide form. wikipedia.org

Optimization Parameters While the reaction appears simple, its optimization is critical to ensure high yield and purity, primarily by minimizing side reactions.

Temperature Control: The hydrolysis reaction can be exothermic. Maintaining a low to moderate temperature is crucial to prevent unwanted side reactions or degradation of the product.

pH Management: The reaction generates hydrogen chloride, which can catalyze side reactions or, in some cases, lead to the oxidation of phosphorus-containing species. rsc.org The addition of a mild base to neutralize the acid as it forms is a common strategy to drive the reaction to completion and improve the yield.

Reagent Addition: Slow, controlled addition of water to the dioctylphosphorus chloride solution is often employed to manage the reaction rate and heat generation.

Solvent Choice: The reaction is typically performed in an inert organic solvent that can dissolve the starting chlorophosphine but is immiscible with the aqueous phase, facilitating separation.

Table 1: Key Parameters for Hydrolysis of Dioctylphosphorus Chloride

Parameter Consideration Purpose
Temperature Maintain low to moderate Control exothermicity, prevent side reactions
Base Addition e.g., Triethylamine, Pyridine Neutralize HCl byproduct, drive equilibrium
Water Addition Slow, controlled Manage reaction rate and heat

| Solvent | Inert, non-polar | Solubilize reactant, facilitate workup |

Condensation Strategies and Phase Transfer Catalysis in Dioctylphosphine Oxide Synthesis

Condensation reactions, facilitated by phase-transfer catalysis (PTC), offer a versatile method for forming P-C bonds to produce tertiary phosphine oxides from precursors like dioctylphosphine oxide. google.comtandfonline.com PTC is a powerful technique for enabling reactions between reagents located in separate immiscible phases (typically aqueous and organic). wikipedia.org

The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. google.comwikipedia.org For instance, a synthetic strategy could involve the reaction of a hydroxymethylphosphine oxide with a halomethyl derivative in a two-phase system. google.com An anion, generated by a base in the aqueous phase, is shuttled by the PTC into the organic phase to react.

This principle can be extended to the alkylation of dioctylphosphine oxide itself. In the presence of a strong base and a phase-transfer catalyst, the dioctylphosphine oxide can be deprotonated and the resulting anion can react with an alkyl halide (R-X) to form a tertiary phosphine oxide, (C₈H₁₇)₂P(O)R.

Table 2: Components of a PTC System for Phosphine Oxide Synthesis

Component Example Role in Reaction
Organic Phase Dioctylphosphine oxide, Alkyl Halide, Toluene Contains the primary organic reactants and solvent.
Aqueous Phase Sodium Hydroxide (NaOH) solution Provides the base for deprotonation.

| PT Catalyst | Tetrabutylammonium bromide (TBAB), Hexadecyltributylphosphonium bromide | Transports the phosphinite anion from the aqueous/interface to the organic phase. wikipedia.org |

The advantages of using PTC include milder reaction conditions, increased reaction rates, and the ability to use inexpensive inorganic bases. google.com

Phospha-Mannich Type Reactions for Functionalized Dioctylphosphine Oxide Derivatives

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation that provides an efficient route to α-aminophosphine oxides. researchgate.netmdpi.com The reaction involves a secondary phosphine oxide, an amine (primary or secondary), and an oxo compound (typically an aldehyde or ketone). semanticscholar.org

Secondary phosphine oxides, such as dioctylphosphine oxide, are well-established substrates for this transformation. mdpi.comsemanticscholar.orgresearchgate.net The reaction proceeds via the condensation of the three components to form a product with a highly stable P(O)–Csp³–N linkage. researchgate.net

The general reaction is as follows: (C₈H₁₇)₂P(O)H + R¹R²C=O + R³R⁴NH → (C₈H₁₇)₂P(O)-CR¹R²-NR³R⁴ + H₂O

This method is highly valuable for introducing amino-functional groups into the phosphine oxide structure, creating functionalized derivatives that can be used as ligands or for further chemical modification. Unlike analogous reactions with phosphines, the resulting phosphine oxide products are significantly less sensitive to oxidation. researchgate.net

Table 3: Reactants in the Phospha-Mannich Synthesis of Functionalized Dioctylphosphine Oxide

Reactant Type Example Role
P-H Compound Dioctylphosphine oxide Phosphorus nucleophile source
Oxo Compound Formaldehyde, Benzaldehyde (B42025) Carbonyl component
Amine Diethylamine, Aniline Nitrogen nucleophile source

| Product | (α-Aminoalkyl)dioctylphosphine oxide | Functionalized phosphine oxide |

Free Radical Mechanisms in P-C Bond Formation Relevant to Dioctylphosphine Oxide

Free radical reactions provide another important pathway for P-C bond formation, particularly through the addition of a P-H bond across an unsaturated carbon-carbon bond (hydrophosphinylation). nih.govnih.gov Secondary phosphine oxides, including dioctylphosphine oxide, are excellent precursors for these reactions due to the facile homolytic cleavage of their P-H bond. researchgate.net

The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical activation. nih.govmdpi.com The key steps in the mechanism are:

Initiation: The initiator generates a radical, which abstracts the hydrogen atom from dioctylphosphine oxide to form a phosphorus-centered phosphinyl radical, (C₈H₁₇)₂P(O)•.

Propagation: This phosphinyl radical adds to an alkene or alkyne. This addition typically occurs in an anti-Markovnikov fashion, where the phosphorus atom adds to the less substituted carbon of the double or triple bond. mdpi.com The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of dioctylphosphine oxide, propagating the radical chain and forming the final product.

This method allows for the synthesis of a wide range of alkyl- or vinyl-substituted tertiary phosphine oxides from dioctylphosphine oxide, significantly expanding its chemical utility. nih.gov

Preparation of Modified and Functionalized Dioctylphosphine Oxide Derivatives

The targeted synthesis of functionalized derivatives allows for the integration of dioctylphosphine oxide into more complex systems, such as polymers or nanocomposites, by providing a chemical handle for further reactions.

Design and Synthesis of Bromophenyl-Functionalized Dioctylphosphine Oxide

A key example of a functionalized derivative is [(4-bromophenyl)methyl]dioctylphosphine oxide, often abbreviated as DOPO-Br. iastate.eduresearchgate.net This molecule is designed as a bifunctional linker. The dioctylphosphine oxide moiety serves as a robust anchoring group, for example, to the surface of nanoparticles, while the bromophenyl group acts as a reactive site for subsequent cross-coupling reactions. iastate.eduresearchgate.net

The synthesis of this derivative can be envisioned through the reaction of dioctylphosphine oxide with 4-bromobenzyl bromide in the presence of a base. More specifically, it has been used in the surface functionalization of cadmium selenide (B1212193) (CdSe) nanorods and quantum dots. iastate.eduresearchgate.net In these procedures, existing capping ligands (like TOPO) are first replaced by more labile ligands such as pyridine. Subsequently, the nanostructures are treated with a solution of the bifunctional ligand, DOPO-Br, which coordinates to the surface. researchgate.net

The utility of the bromophenyl group is demonstrated in its subsequent use in palladium-catalyzed coupling reactions, such as the Heck coupling, to graft polymers onto the functionalized surface. iastate.edu

Table 4: Synthetic Components for Bromophenyl-Functionalized Dioctylphosphine Oxide Applications

Component Chemical Name/Formula Function
Phosphine Oxide Dioctylphosphine oxide Precursor to the linker
Functionalizing Agent 4-bromobenzyl bromide Provides the bromophenyl reactive handle
Final Linker [(4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br) Anchoring group and reactive site
Coupling Partner Vinyl-terminated polymer Molecule to be attached via Heck coupling

| Catalyst | Palladium complex | Catalyzes the C-C bond formation in the Heck reaction |

Strategies for Incorporating Dioctylphosphine Oxide as a Ligating Moiety in Hybrid Structures

Dioctylphosphine oxide (DOPO) serves as a foundational component for creating specialized ligands used in the construction of hybrid nanomaterials. A key strategy involves functionalizing the DOPO molecule to enable its covalent attachment to other structures, such as semiconductor nanocrystals (quantum dots), followed by subsequent chemical reactions to build complex organic extensions from the nanocrystal surface.

A notable example of this approach is the synthesis of phenyl bromide-functionalized dioctylphosphine oxide (DOPO-Br). This modified ligand has proven to be stable under the high-temperature conditions required for the growth of cadmium selenide (CdSe) quantum dots. nih.gov By using DOPO-Br during the nanocrystal synthesis, researchers can produce CdSe quantum dots that are capped with these functionalized ligands. nih.govresearchgate.net

The true utility of this strategy is realized in the post-synthesis modification. The bromide group on the phenyl ring of the DOPO-Br ligand acts as a reactive site. This allows for Heck-type coupling reactions to be performed directly on the surface of the quantum dots. nih.gov Through this method, conjugated organic structures, such as oligo-(phenylene vinylene) (OPV), can be grown from the DOPO-Br precursor, resulting in a hybrid CdSe-OPV nanostructure. nih.govresearchgate.net This method provides a robust alternative to traditional ligand exchange techniques, which can suffer from incomplete ligand coverage and instability. nih.gov

The resulting hybrid materials, like the CdSe-OPV nanostructures, exhibit novel photophysical properties, including enhanced energy transfer and modified blinking statistics, which are significantly different from the individual components. researchgate.net

Table 1: Functionalized Dioctylphosphine Oxide in Hybrid Structure Synthesis

Precursor Ligand Functional Group Hybrid Structure Formed Synthetic Method Reference

Understanding Impurity Formation and Control in Dioctylphosphine Oxide Synthesis

The synthesis and use of organophosphorus compounds like dioctylphosphine oxide are often complicated by the presence of impurities, which can arise from the starting materials, side reactions, or subsequent transformations under reaction conditions. Understanding the formation of these impurities is critical for ensuring the reproducibility of processes that utilize DOPO, particularly in high-tech applications like nanocrystal synthesis.

Dioctylphosphine oxide itself is frequently identified as a significant impurity in commercial batches of tri-n-octylphosphine oxide (TOPO), a common solvent and ligand in nanocrystal synthesis. nih.govtandfonline.com The presence of DOPO and other related phosphorus-containing compounds can dramatically influence the growth and morphology of nanocrystals. nih.govresearchgate.net For instance, DOPO has been shown to assist in the growth of CdSe quantum dots. nih.gov

The formation of other impurities can stem directly from DOPO. Under typical high-temperature synthesis conditions, DOPO can undergo oxidation or disproportionation to generate di-n-octylphosphinic acid (DOPA). tandfonline.comresearchgate.net The presence of DOPA, in turn, is known to be beneficial for the growth of anisotropic nanostructures like quantum rods and wires. nih.govresearchgate.net In the synthesis of GaSe nanoparticles, DOPO present as an impurity in technical grade trioctylphosphine (B1581425) (TOP) and TOPO mixtures can be oxidized to DOPA, which then forms a phosphinic anhydride (B1165640) that acts as a capping agent. tandfonline.comtandfonline.com

Control over these impurities is a significant challenge. The synthesis of phosphine oxides via the alkylation of phosphinite anions can lead to byproducts that are difficult to separate due to similar polarity, solubility, and boiling points. umn.edu For example, in the reaction of sodium phosphinites with 1-bromo-3-chloropropane, a minor amount of (3-bromopropyl)dialkylphosphine oxide can form alongside the desired chloro-product. While this specific impurity was easily separated by distillation, it highlights the potential for side reactions. umn.edu For more complex molecules, purification may require large-scale reactions to effectively isolate the target compound from closely related impurities. umn.edu

The general approach to controlling impurities involves two main strategies:

Purification of Precursors: Using highly purified starting materials, such as recrystallized TOPO, can minimize the initial concentration of DOPO and other active impurities. nih.gov

Controlled Addition: Intentionally adding specific, purified compounds (like DOPO or DOPA) to a reaction mixture allows for precise control over their effects, turning an uncontrolled impurity problem into a deliberate synthetic strategy. nih.govresearchgate.net

Table 2: Common Impurities Related to Dioctylphosphine Oxide

Impurity Name Common Origin Role/Effect in Nanocrystal Synthesis Reference
Dioctylphosphine oxide (DOPO) Impurity in commercial TOPO Assists in the growth of CdSe quantum dots. nih.gov
Di-n-octylphosphinic acid (DOPA) Oxidation or disproportionation of DOPO at high temperatures. tandfonline.comresearchgate.net Assists in the growth of CdSe quantum rods and wires. nih.govresearchgate.net nih.gov, researchgate.net, tandfonline.com

Table of Compounds

Compound Name Abbreviation
Phosphine oxide, dioctyl- (Dioctylphosphine oxide) DOPO
Phenyl bromide-functionalized dioctylphosphine oxide DOPO-Br
Cadmium Selenide CdSe
Oligo-(phenylene vinylene) OPV
Tri-n-octylphosphine oxide TOPO
Di-n-octylphosphinic acid DOPA
Trioctylphosphine TOP
(3-Bromopropyl)dialkylphosphine oxide -

Advanced Characterization Techniques and Spectroscopic Analysis in Dioctylphosphine Oxide Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of dioctylphosphine oxide, offering detailed insight into the molecular framework and the chemical environment of specific nuclei.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for studying organophosphorus compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, which yields sharp, easily interpretable signals. wikipedia.org In the analysis of dioctylphosphine oxide, ³¹P NMR serves as a primary method for confirming the presence and chemical environment of the phosphine (B1218219) oxide group (P=O).

The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic surroundings. For dioctylphosphine oxide (DOPO), the ³¹P NMR spectrum typically exhibits a single resonance corresponding to the phosphine oxide moiety. Research has identified this signal in the range of +28 to +36 ppm when referenced to an external standard of 85% phosphoric acid (H₃PO₄). mit.edunih.gov For instance, in studies of surface ligands on InP/ZnSe quantum dots, the peak for dioctylphosphine oxide was assigned at 28 ppm. nih.gov In other contexts, such as the synthesis of phosphorylated azomethines, the ³¹P chemical shift for the dioctylphosphine oxide moiety is also observed in this region. kpfu.ru The complexing behavior of dioctylphosphine oxide with metals, such as thorium, can also be evaluated using ³¹P NMR spectroscopy. researchgate.net

Compound/System³¹P Chemical Shift (δ) in ppmReference
Dioctylphosphine oxide (DOPO)35 to 36 mit.edu
Dioctylphosphine oxide (DOPO) as surface ligand28 nih.gov
Trioctylphosphine (B1581425) oxide (TOPO) as surface ligand50 nih.gov
Thorium-DOPO complexVaries with complexation researchgate.net

Chemical shifts are referenced to 85% H₃PO₄.

While one-dimensional NMR provides information about the chemical environment, multidimensional NMR techniques are employed to investigate through-bond and through-space correlations, revealing the connectivity and spatial proximity of atoms within the molecule and in complex systems.

For a molecule like dioctylphosphine oxide, a technique such as the Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be valuable for establishing through-space correlations between the protons on the different octyl chains and protons near the phosphorus center. This can help confirm the folded conformation of the alkyl chains in solution.

In related research on phosphine oxide ligands, other multidimensional techniques have proven crucial. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton (¹H) and carbon (¹³C) or phosphorus (³¹P) nuclei that are directly bonded, aiding in the complete assignment of the hydrocarbon chains. researchgate.net Diffusion Ordered Spectroscopy (DOSY) has been used to distinguish between free ligands in solution and those bound to surfaces, such as on quantum dots, by measuring their different diffusion coefficients. researchgate.netnih.gov These advanced NMR methods are critical for studying the role of dioctylphosphine oxide in ligand exchange reactions and its interactions at interfaces. researchgate.netnih.gov

Phosphorus-31 NMR for the Phosphine Oxide Moiety

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and elemental composition of dioctylphosphine oxide. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for precise mass determination, often with accuracy to several decimal places. nii.ac.jp

In ESI-MS analysis, dioctylphosphine oxide is typically observed as protonated or other adducted molecular ions. Research has identified characteristic ions for dioctylphosphine oxide (DOPO, C₁₆H₃₅PO), providing unambiguous confirmation of its presence. The fragmentation pattern observed under higher energy conditions can further corroborate the structure by showing the loss of alkyl chains.

Ion SpeciesCalculated m/zIon TypeTechnique
[DOPO+H]⁺275Protonated MoleculeESI-MS
[DOPO+Na]⁺297Sodiated AdductESI-MS
[DOPO+K]⁺313Potassiated AdductESI-MS

Data sourced from electrospray ionization mass spectrometry studies.

Chromatographic Methods for Purity Assessment and Separation Research

Chromatography is essential for assessing the purity of synthesized dioctylphosphine oxide and for separating it from starting materials, byproducts, or related impurities. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds with low volatility, making it suitable for dioctylphosphine oxide. lcms.cz In a research context, HPLC is used to monitor reaction progress and to assess the purity of the final product.

A typical HPLC setup for a moderately nonpolar compound like dioctylphosphine oxide would involve reversed-phase chromatography. This utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time (e.g., from a high water content to a high organic solvent content like acetonitrile (B52724) or methanol), is often employed to separate compounds with differing polarities. google.com Detection can be achieved using a UV/VIS detector, although the chromophore in dioctylphosphine oxide is weak, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), which provides both separation and mass identification. lcms.cz

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While dioctylphosphine oxide has a relatively high boiling point, it is sufficiently volatile and thermally stable for GC analysis, particularly when using high-temperature columns and injection techniques. Research on the closely related compound, tri-n-octylphosphine oxide (TOPO), demonstrates the utility of GC for purity evaluation in organophosphorus mixtures.

For the purity evaluation of dioctylphosphine oxide, a GC method would typically employ a capillary column coated with a low-polarity stationary phase (e.g., a polysiloxane). A temperature program, where the column oven temperature is gradually increased, would be used to elute the compound. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to hydrocarbons. The presence of impurities would be indicated by additional peaks in the chromatogram, and their quantity can be estimated from the peak areas. escholarship.org

High-Performance Liquid Chromatography (HPLC) in Research Contexts

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique employed to verify the stoichiometric composition of a synthesized compound, ensuring its empirical formula aligns with the theoretical structure. For dioctylphosphine oxide and its derivatives, this method provides quantitative confirmation of the percentages of carbon, hydrogen, and phosphorus, thereby validating the purity and identity of the substance. kpfu.rumit.edu

In research involving the synthesis of dioctylphosphine oxide or its use as a reactant, elemental analysis serves as a crucial checkpoint. kpfu.ru For instance, in the synthesis of more complex molecules derived from dioctylphosphine oxide, such as phosphorylated azomethines, elemental analysis is used to confirm that the reaction has proceeded as expected and that the final product has the correct atomic composition. kpfu.ru The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., carbon dioxide, water) to determine the percentage of each element.

The experimental results, or "found" values, are then compared against the "calculated" values derived from the compound's theoretical molecular formula. A close agreement between the found and calculated percentages provides strong evidence for the compound's assigned structure and stoichiometry. scielo.org.mx

Below is a table showing the theoretical elemental composition of pure dioctylphosphine oxide and representative experimental data for a related phosphine oxide derivative, illustrating how such data is presented. researchgate.net

CompoundElementCalculated (%)Found (%)Reference
Dioctylphosphine oxide (C₁₆H₃₅OP)C70.02N/ATheoretical
H12.85N/ATheoretical
P11.28N/ATheoretical
(2-Methyl-4-oxopent-2-yl)dioctylphosphine oxide (C₂₂H₄₅O₂P)C70.8970.89 researchgate.net
H12.1912.19 researchgate.net
P8.308.30 researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. mdpi.comnih.gov For dioctylphosphine oxide and its coordination complexes, this technique offers definitive structural insights that are unattainable by other methods.

The molecular conformation (the spatial arrangement of atoms) and crystal packing (the arrangement of molecules in the crystal) are critical factors that determine the physical properties of a compound. nih.gov While a specific crystal structure for dioctylphosphine oxide itself is not widely reported, analysis of related secondary and tertiary phosphine oxides provides a clear understanding of its expected structural features. mdpi.com

The phosphorus atom in phosphine oxides adopts a tetracoordinate geometry. mdpi.com X-ray diffraction studies on analogous compounds reveal the precise P=O and P-C bond lengths and the C-P-C and C-P=O bond angles. For example, in bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, the P=O bond distance is 1.4854(13) Å, and the P–C distances are approximately 1.815 Å. mdpi.com The long, flexible octyl chains in dioctylphosphine oxide would be expected to adopt low-energy conformations, likely an all-anti (zigzag) conformation, to minimize steric strain. nih.gov

The packing of phosphine oxide molecules in the solid state is heavily influenced by intermolecular interactions. nih.gov Key interactions include:

Dipolar Interactions : Strong dipole-dipole interactions between the highly polar P=O groups often lead to the formation of characteristic linear P=O···P=O arrays in the crystal lattice. nih.gov

Van der Waals Forces : The long alkyl chains of dioctylphosphine oxide would lead to significant Van der Waals interactions, influencing how the molecules pack together.

C-H···O Interactions : Weak hydrogen bonds between carbon-hydrogen groups and the phosphoryl oxygen atom also play a significant role in stabilizing the crystal structure. mdpi.comnih.gov

Representative Crystallographic Data for a Secondary Phosphine Oxide
CompoundParameterValueReference
Bis(2,4,6-trimethylphenyl)phosphine OxideP1=O1 bond length1.4854(13) Å mdpi.com
P1–C1 bond length1.8151(18) Å mdpi.com
P1–C10 bond length1.8162(18) Å mdpi.com

Dioctylphosphine oxide is an effective ligand in coordination chemistry, functioning as a hard Lewis base that binds to metal ions primarily through the phosphoryl oxygen atom. wikipedia.org X-ray crystallography is the definitive method to elucidate the resulting coordination geometry around the metal center, revealing the metal-ligand stoichiometry, coordination number, and the precise arrangement of the ligands in space. scielo.org.mxrsc.org

When a phosphine oxide ligand coordinates to a metal, its own structure is slightly perturbed. A characteristic feature observed in crystal structures of such complexes is the elongation of the P=O bond by approximately 2-3% compared to the free ligand. wikipedia.org This elongation is consistent with the donation of electron density from the P=O bond to the metal center. wikipedia.org

The coordination geometry adopted by the metal is influenced by factors such as the size of the metal ion, its oxidation state, and the steric bulk of the ligands. umb.edu Complexes involving phosphine oxide ligands exhibit a variety of geometries, including tetrahedral, square planar, and octahedral arrangements. wikipedia.orgkud.ac.in For example, complexes of organotin with (chloromethyl)diphenylphosphine oxide have been shown by X-ray crystallography to adopt 1:1 metal-to-ligand stoichiometries, while complexes with uranyl nitrate (B79036) form 2:1 ligand-to-metal structures. scielo.org.mx The analysis of these structures provides exact M-O bond lengths and the angles defining the coordination sphere.

Example of Crystallographic Data for a Phosphine Oxide Metal Complex
ComplexCoordination GeometryKey Bond LengthsKey Bond AnglesReference
NiCl₂[OP(C₆H₅)₃]₂TetrahedralNi-O: 1.96 Å P-O: 1.51 ÅNi-O-P: 151° wikipedia.org
[Eu(phenacyldiphenylphosphine oxide)₂(NO₃)₃]Bidentate bindingN/AN/A rsc.org
Me₂SnCl₂[ClCH₂P(O)Ph₂]1:1 StoichiometryN/AN/A scielo.org.mx

Theoretical and Computational Investigations of Dioctylphosphine Oxide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scirp.orgnih.gov This method allows for the calculation of various molecular properties, including geometries, reaction energies, and orbital energies, providing a balance between accuracy and computational cost. acs.org For phosphine (B1218219) oxides, DFT is particularly useful for understanding the nature of the phosphoryl (P=O) bond, which is best described as a highly polarized dative bond (P⁺-O⁻) rather than a simple double bond. This electronic feature governs much of the molecule's reactivity and interaction capabilities. osti.gov

Studies on related phosphine oxides provide a framework for understanding dioctylphosphine oxide. For instance, DFT calculations performed on trioctylphosphine (B1581425) oxide (TOPO), a structurally similar compound, suggest that its lowest energy conformation possesses C₃ symmetry, with at least 14 other conformations existing within a small energy range (1 kcal/mol) of this ground state. chemeurope.com Such calculations for dioctylphosphine oxide would similarly map its potential energy surface, identifying stable conformers and the energy barriers between them. Furthermore, DFT is employed to analyze the electronic structure of more complex systems where phosphine oxides act as electron transport materials, helping to predict their performance in electronic devices. scirp.org

Table 1: Application of DFT in Analyzing Phosphine Oxide Properties

Property Investigated Computational Approach Key Insights Reference(s)
Molecular Geometry Geometry Optimization (e.g., B3LYP functional) Predicts stable conformers and bond parameters. chemeurope.com
Electronic Structure HOMO/LUMO energy calculation Determines electron-donating/accepting character. scirp.org
Reactivity Mulliken Population Analysis, Bond Order Calculation Elucidates charge distribution and bond strengths in complexes. rsc.org

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions and absorption spectra. | scirp.orgnih.gov |

The prediction of thermophysical properties such as enthalpy of formation, entropy, heat capacity, and thermal conductivity is critical for chemical process design and materials science. High-level ab initio computational methods, while demanding, can provide highly accurate thermochemical data. acs.org Methods like the Complete Basis Set (CBS-QB3) and Weizmann-1 (W1) have been successfully applied to organophosphorus compounds, including phosphines and phosphine oxides, to generate reliable benchmark data. acs.orgnih.gov These calculations are computationally expensive and become challenging for larger molecules like dioctylphosphine oxide. acs.org

While specific computational studies on the thermophysical properties of pure dioctylphosphine oxide are not widely available, research on related systems highlights the importance of these characteristics. For example, the thermal conductivity of nanocrystal arrays, where ligands like TOPO play a crucial role, has been investigated. researchgate.net Additionally, computational models have been developed to predict the thermophysical properties of nanofluids containing graphene oxide, demonstrating the power of machine learning and other simulation techniques in this domain. researchgate.net Similar approaches could be applied to predict the properties of dioctylphosphine oxide, aiding in its application as a solvent or heat transfer fluid.

Phosphine oxides have emerged as a promising class of electron-transport materials (ETMs) for applications in organic light-emitting diodes (OLEDs). umich.edu Their effectiveness stems from a combination of high triplet energy, good morphological stability, and tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scirp.orgumich.edu The strongly electron-withdrawing phosphoryl (P=O) group helps to lower the LUMO energy level, facilitating efficient electron injection and transport.

Computational studies are essential for designing and screening potential phosphine oxide-based ETMs. DFT calculations are routinely used to predict the HOMO and LUMO energy levels, which determine the energy barriers for charge injection from adjacent layers in an OLED device. scirp.org For example, computational analysis of materials like 2,8-bis(diphenylphosphoryl)dibenzothiophene (PO15) has shown that the LUMO is localized on specific moieties, allowing for targeted chemical modifications to tune electronic properties. scirp.org While dioctylphosphine oxide is an aliphatic phosphine oxide, the principles of using computational chemistry to predict electron transport capabilities would apply, particularly if the dioctyl groups were replaced with or incorporated into conjugated systems to enhance charge mobility.

Computational Prediction of Thermophysical Characteristics

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. osti.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational changes, solvent effects, and interfacial phenomena. osti.gov For a flexible molecule like dioctylphosphine oxide, with its two long alkyl chains, MD simulations can map the vast conformational landscape, revealing the preferred shapes of the molecule in different environments (e.g., in vacuum, in a nonpolar solvent, or at a water-oil interface).

MD simulations have been particularly insightful in the study of the closely related molecule, trioctylphosphine oxide (TOPO). These simulations have been used to investigate the extraction of rare earth metals, showing how TOPO molecules and salt anions accumulate and interact at the organic–aqueous interface to facilitate the transport of metal ions. acs.orgmdpi.com The simulations reveal the microscopic mechanisms that govern the extraction process, such as the influence of the anions' interfacial propensity versus their salting-out ability. acs.org Similar MD studies on dioctylphosphine oxide would be invaluable for understanding its role as a potential extractant or surfactant, providing a dynamic picture of its conformational flexibility and its interactions at phase boundaries.

Understanding the thermal stability and decomposition pathways of dioctylphosphine oxide is crucial for its application in high-temperature processes, such as nanoparticle synthesis or as a flame retardant additive. researchgate.netnih.gov Computational modeling can provide atomistic insights into these processes by calculating bond dissociation energies and mapping out the potential energy surfaces for various decomposition reactions.

Experimental work has shown that TOPO decomposes at high temperatures (>573 K) and is used in the synthesis of metal phosphide (B1233454) nanorods. researchgate.netnih.gov Studies on deep eutectic solvents formed between TOPO and carboxylic acids have also investigated thermal decomposition mechanisms, revealing how intermolecular interactions can alter thermal stability. researchgate.net Theoretical approaches, likely employing DFT, could model the step-by-step breakdown of dioctylphosphine oxide. This would involve identifying the weakest bonds (e.g., P-C or C-H bonds) and calculating the activation energies for their cleavage, as well as for subsequent rearrangement or elimination reactions. Such models would clarify the decomposition products and the conditions under which the molecule remains stable.

Molecular Docking Simulations for Ligand-Metal Interactions

The phosphoryl oxygen in dioctylphosphine oxide is a strong Lewis base, making it an excellent ligand for coordinating with a wide range of metal ions. Molecular docking and other computational methods are used to predict and analyze these interactions, which are fundamental to its use in solvent extraction, catalysis, and sensing. rsc.orgrsc.org These simulations can predict the preferred binding geometry of the ligand with a metal center and estimate the strength of the interaction (binding affinity).

Computational studies on related phosphine oxide ligands have provided detailed understanding of their coordination chemistry. DFT calculations on N,O-hybrid phosphine oxide complexes with Americium (Am) and Europium (Eu) have been used to analyze bond lengths, bond orders, and charge transfer between the ligand and the metal ion. rsc.org Such analyses help explain the selectivity of certain ligands for actinides over lanthanides. Similarly, studies on coinage metal (Cu, Ag, Au) complexes with phosphine-phosphine oxide ligands have used computational approaches to elucidate the nature of the metal-oxygen bond. rsc.org For dioctylphosphine oxide, molecular docking could be used to screen its binding affinity towards a variety of metal ions, predicting its potential as an extractant and providing insights to guide the design of more selective ligands.

Table 2: Computationally Studied Parameters in Phosphine Oxide-Metal Complexes

Parameter Method Significance Reference(s)
Binding Geometry Geometry Optimization (DFT) Determines the 3D structure of the complex. rsc.org
Bond Lengths/Orders DFT Quantifies the strength of the ligand-metal bonds. rsc.org
Charge Transfer Mulliken Population Analysis Shows the extent of electron donation from ligand to metal. rsc.org
Binding Energy DFT / Molecular Docking Predicts the stability and spontaneity of complex formation. nih.gov

| Coordination Number | Geometry Optimization (DFT) | Reveals the number of donor atoms bound to the metal. | rsc.org |

Theoretical Frameworks for Understanding Supramolecular Assembly Behavior

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The phosphine oxide group is a powerful hydrogen bond acceptor, making it a valuable building block in the design of self-assembling systems. nih.govresearchgate.net Theoretical frameworks, primarily based on DFT and MD simulations, are essential for understanding the driving forces behind the assembly of these complex architectures. acs.orguva.nl

Computational studies have been instrumental in explaining the role of phosphine oxides in supramolecular catalysis. For example, in rhodium-catalyzed asymmetric hydrogenation, DFT calculations have shown that hydrogen bonds between a phosphine oxide group on the ligand and a hydroxyl group on the substrate play a crucial role in stabilizing the transition state, thereby controlling both the rate and selectivity of the reaction. acs.orgnih.govuva.nl Replacing a weaker hydrogen-bond acceptor (like a urea (B33335) group) with a phosphine oxide was predicted computationally—and later confirmed experimentally—to result in a faster catalyst. nih.govuva.nl These theoretical models provide a rational basis for catalyst design. For dioctylphosphine oxide, computational studies could explore its potential to form self-assembled monolayers (SAMs) on surfaces or to act as a building block in larger, functional supramolecular structures. ethz.chyorku.ca

Computational Modeling of Bond Dissociation Energies and Reaction Energetics

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules like dioctylphosphine oxide, offering insights into their stability and reactivity. While specific computational studies on the bond dissociation energies (BDEs) and reaction energetics of dioctylphosphine oxide are not extensively available in the public domain, we can extrapolate from theoretical investigations on analogous, simpler phosphine oxides to understand the expected energetic characteristics. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations like the Complete Basis Set (CBS) methods are instrumental in these explorations. acs.orgcore.ac.uk

The primary bonds of interest in dioctylphosphine oxide are the phosphorus-oxygen double bond (P=O) and the phosphorus-carbon single bonds (P-C). The BDE is a critical measure of bond strength, defined as the standard enthalpy change required to cleave a bond homolytically. aip.org For phosphine oxides, the P=O bond is known to be particularly strong and polar.

Theoretical studies on simpler phosphine oxides, such as trimethylphosphine (B1194731) oxide ((CH₃)₃PO) and triphenylphosphine (B44618) oxide ((C₆H₅)₃PO), have been conducted to determine their thermochemical properties. acs.org These studies indicate that the P=O bond dissociation energy is substantial, reflecting the high stability of this functional group. The strength of the P-C bonds is influenced by the nature of the alkyl or aryl substituents.

Table 1: Representative Bond Dissociation Energies (BDEs) for Analogous Phosphine Oxides (Calculated)

BondMoleculeComputational MethodCalculated BDE (kcal/mol)
P=OH₃POCCSD(T)~130-140
P-C(CH₃)₃POG3(MP2)-RAD~80-90
P-C(C₆H₅)₃POBMK/DFT~90-100

Note: These values are approximations derived from computational studies on analogous compounds and are intended for illustrative purposes. Specific values for dioctylphosphine oxide may vary.

The reaction energetics of phosphine oxides often revolve around the reactivity of the P=O group. For instance, the tautomeric equilibrium between a secondary phosphine oxide and its corresponding phosphinous acid form has been a subject of computational investigation. mdpi.com While dioctylphosphine oxide is a tertiary phosphine oxide and does not undergo this specific tautomerism, the computational approaches used to study such reactions are directly applicable to understanding its potential reaction pathways, such as complexation with metal ions or participation in redox reactions.

Computational models, like those employing the CBS-QB3 method, can elucidate reaction mechanisms by calculating the energy profiles, including the energies of reactants, transition states, and products. science.gov For example, in a hypothetical reaction involving dioctylphosphine oxide, DFT calculations could predict the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Table 2: Illustrative Calculated Reaction Energetics for a Generic Phosphine Oxide Reaction

Reaction StepSpeciesComputational MethodRelative Energy (kcal/mol)
ReactantsR₃PO + ReagentDFT (e.g., ωB97X-D)0
Transition State[R₃PO---Reagent]‡DFT (e.g., ωB97X-D)+25 (Example Activation Energy)
ProductsProduct ComplexDFT (e.g., ωB97X-D)-15 (Example Reaction Enthalpy)

Note: This table is a generalized representation. Actual energetic values are highly dependent on the specific reaction and reagents involved.

The computational investigation of dioctylphosphine oxide's bond energies and reaction energetics would require sophisticated models that can accurately handle the electron correlation effects in phosphorus-containing molecules and account for the conformational flexibility of the long octyl chains. aip.org While direct data is sparse, the principles established from studies on other organophosphorus compounds provide a solid theoretical framework for understanding its chemical behavior. acs.orgcore.ac.uk

Coordination Chemistry and Ligand Behavior of Dioctylphosphine Oxide

Complexation with Metal Ions: Principles and Driving Forces

The interaction between dioctylphosphine oxide and metal ions is governed by fundamental principles of coordination chemistry. As a ligand, DOPO donates electron density from its phosphoryl oxygen to a metal cation, forming a coordinate covalent bond. wikipedia.org The strength and nature of this interaction are influenced by several factors, including the electronic properties of the metal ion and the steric and electronic characteristics of the dioctylphosphine oxide ligand itself.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with dioctylphosphine oxide is described by thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is often quantified by the formation constant (Kf) or the change in Gibbs free energy (ΔG). gcnayanangal.comsamipubco.com A larger formation constant indicates a more stable complex. gcnayanangal.com For instance, the complexation of thorium with DOPO has been studied, and its distribution ratios have been estimated, providing insight into the thermodynamic favorability of the complex. researchgate.net

Kinetic stability, on the other hand, pertains to the speed at which the complex forms and dissociates, or undergoes ligand exchange reactions. samipubco.comyoutube.com Complexes are classified as either labile, meaning they undergo rapid ligand substitution, or inert, indicating slow ligand exchange. youtube.com The rates of these reactions are influenced by factors such as the activation energy of the substitution process. samipubco.com Temperature-dependent studies can reveal activation parameters like enthalpy and entropy of activation, which provide mechanistic insights into the complexation reaction. samipubco.com

ParameterDescriptionRelevance to DOPO Complexation
Thermodynamic Stability The extent of complex formation at equilibrium. gcnayanangal.comDictates the preference of DOPO for certain metal ions over others.
Kinetic Stability The rate at which a complex undergoes ligand substitution. samipubco.comDetermines the lability or inertness of the formed DOPO-metal complex.
Formation Constant (Kf) An equilibrium constant for the formation of a complex in solution. gcnayanangal.comA high Kf value signifies a strong interaction between DOPO and the metal ion.
Gibbs Free Energy (ΔG) The change in free energy during complex formation. samipubco.comA negative ΔG indicates a spontaneous and favorable complexation process.
Activation Energy (Ea) The minimum energy required for a complexation reaction to occur. youtube.comInfluences the rate of formation of the DOPO-metal complex.

Structural Features and Steric Hindrance in Dioctylphosphine Oxide-Metal Complexes

The coordination of dioctylphosphine oxide to a metal center is significantly influenced by steric factors. The two long octyl chains of DOPO create considerable steric bulk around the coordinating phosphoryl oxygen. This steric hindrance can affect the coordination number of the metal ion and the geometry of the resulting complex. numberanalytics.com Bulky ligands like DOPO can lead to distortions in the coordination sphere from idealized geometries. numberanalytics.com

For example, in complexes with multiple ligands, the steric repulsion between the octyl groups can limit the number of DOPO molecules that can directly bind to the metal center. numberanalytics.comnih.gov This can result in lower coordination numbers or the adoption of specific geometries that minimize these repulsive interactions. numberanalytics.com The interplay between the electronic donating ability of the phosphoryl oxygen and the steric demands of the octyl chains is a crucial determinant of the final structure and stability of the metal complex. rsc.org

Role as a Ligand in Stabilizing Metal Complexes

Phosphine (B1218219) oxides can also exhibit "hemilability," a property where a ligand can reversibly bind to a metal center. wikipedia.org This behavior is of interest in catalysis as it can open up coordination sites for substrate binding and reaction. Furthermore, phosphine oxides have been shown to stabilize palladium nanoparticles, preventing their aggregation into inactive clusters and thereby maintaining their catalytic activity. nih.gov

Influence of Alkyl Chain Length and Branching on Coordination Efficacy

The length and branching of the alkyl chains in phosphine oxide ligands have a demonstrable effect on their coordination efficacy. Studies have shown that increasing the alkyl chain length can enhance the complexation efficiency with certain metal ions. core.ac.uk For instance, in the complexation of U(VI), ligands with longer alkyl chains show a preference for the metal ion, which is attributed to an increase in stabilizing dispersion interactions that compensate for destabilizing steric repulsions. nih.gov

The electronic effect of the alkyl chain length is also a factor. As the chain length increases, the electron-donating ability of the ligand can be subtly modulated, which in turn affects the strength of the coordination bond. researchgate.net However, this electronic effect can level off after a certain chain length. researchgate.net The steric bulk introduced by longer or branched alkyl chains can also influence the coordination geometry and the accessibility of the metal center. numberanalytics.comnih.gov

Reactivity and Solvent Effects in Dioctylphosphine Oxide Coordination Reactions

The reactivity of dioctylphosphine oxide in coordination reactions is influenced by both the nature of the metal ion and the reaction medium. The formation of the coordination bond involves the interaction of the Lewis basic phosphoryl oxygen with a Lewis acidic metal center. wikipedia.org The kinetics and thermodynamics of this process can be significantly affected by the solvent. nih.govresearchgate.net

Solvents can influence coordination reactions in several ways:

Solvation of Reactants and Products: Polar solvents can stabilize charged species, such as the metal cation and any charged intermediates or products, which can affect the reaction rate and equilibrium position. numberanalytics.comlibretexts.org

Competition for Coordination: Coordinating solvents can compete with dioctylphosphine oxide for binding sites on the metal ion, potentially inhibiting the formation of the desired complex.

Dielectric Constant: The dielectric constant of the solvent can influence the electrostatic interactions between the reactants. libretexts.org

For example, the rate of solvolysis of some phosphate (B84403) esters is significantly faster in less polar alcohols compared to water, which is attributed to the reduced capacity for hydrogen bonding in the alcohol solvents. nih.gov Similarly, the choice of solvent can impact the reactivity of nucleophiles in substitution reactions, which is a fundamental step in many coordination processes. libretexts.org

Interfacial Coordination Phenomena and Surface Interactions

Dioctylphosphine oxide can play a crucial role in interfacial coordination, particularly in the context of nanoparticle synthesis and stabilization. mit.edu At the interface between a nanoparticle and the surrounding solution, DOPO can act as a surfactant or capping agent, binding to the surface of the nanoparticle. core.ac.uk This coordination to the nanoparticle surface can control its growth, size, and shape. core.ac.uk

For instance, in the synthesis of semiconductor nanocrystals, DOPO has been identified as a key surfactant that can promote anisotropic, one-dimensional growth. core.ac.uk The coordination of DOPO to the surface of quantum dots can also influence their electronic and optical properties by passivating surface states. acs.org The interaction at the interface is a complex interplay of coordination chemistry at a solid-liquid boundary. mit.edu

Mechanistic Studies of Chemical Transformations Involving Dioctylphosphine Oxide

Reaction Mechanisms in Dioctylphosphine Oxide Formation and Derivatization

The formation and functionalization of dioctylphosphine oxide involve specific reaction pathways, often utilizing organometallic reagents and subsequent targeted chemical modifications.

Another route involves the controlled oxidation of the corresponding secondary phosphine (B1218219), dioctylphosphine. Dioctylphosphine itself can be found as an impurity in commercial trioctylphosphine (B1581425) (TOP) and its presence is crucial for certain applications, such as the synthesis of semiconductor quantum dots. nih.gov The oxidation of the P-H bond in dioctylphosphine to a P=O bond is a key step, which can occur in the presence of mild oxidizing agents or even air over time.

Derivatization: Dioctylphosphine oxide serves as a platform for creating more complex, functionalized molecules. A notable example is the synthesis of [ (4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br), a ligand designed for the surface functionalization of quantum dots. iastate.edu This derivatization is achieved through a multi-step process that begins with the deprotonation of dioctylphosphine oxide at the P-H bond using a strong base, followed by nucleophilic substitution with a suitable electrophile, such as 4-bromobenzyl bromide. This allows for the introduction of specific chemical handles (like the bromo-phenyl group) that can participate in further reactions, such as palladium-catalyzed cross-coupling. iastate.edunih.gov

Reaction Type Reactants Key Mechanistic Steps Product Reference
FormationDi-n-butylphosphite, n-Octylmagnesium bromide1. Nucleophilic attack of Grignard reagent on phosphorus. 2. Hydrolysis of intermediate.Dioctylphosphine oxide researchgate.net
DerivatizationDioctylphosphine oxide, Base, 4-bromobenzyl bromide1. Deprotonation of P-H bond. 2. Nucleophilic attack on electrophile.[(4-bromophenyl)methyl]dioctylphosphine oxide iastate.edu

Ligand Exchange and Oxidation Processes Involving Phosphine Oxides

Dioctylphosphine oxide and related phosphine oxides participate in dynamic processes such as ligand exchange and further oxidation, particularly in the context of coordination chemistry and materials science.

Ligand Exchange Mechanisms: In coordination chemistry, particularly on the surface of nanoparticles, ligands are in a constant state of association and dissociation. Dioctylphosphine oxide is classified as a weak, L-type ligand, meaning it donates two electrons from its oxygen atom to a metal center. researchgate.net Its binding to surfaces like those of Cadmium Selenide (B1212193) (CdSe) quantum dots is generally less robust compared to other functional groups like phosphonic acids or thiols. researchgate.netnih.gov

The mechanism of ligand exchange is often dissociative or interchange dissociative. A ligand (like dioctylphosphine oxide) first dissociates from the nanoparticle surface, leaving a vacant coordination site, which is then occupied by an incoming, often stronger, ligand. The kinetics of this exchange are influenced by temperature and the relative bond strengths of the involved ligands. For example, studies on CdSe quantum dots have shown that replacing trioctylphosphine oxide (TOPO), a very close analog of dioctylphosphine oxide, with hexanethiol is a kinetically controlled process with a measurable activation energy. nih.gov The relatively weak coordination of phosphine oxides facilitates their displacement by ligands that form more stable bonds with the surface metal atoms. researchgate.net

Oxidation Processes: Secondary phosphine oxides like dioctylphosphine oxide, which contain a P-H bond, are susceptible to further oxidation. This can lead to the formation of the corresponding phosphinic acid (dioctylphosphinic acid, DOPA). This transformation can occur during high-temperature synthetic procedures, for instance, in the synthesis of nanocrystals where new impurity species can be generated in situ. researchgate.net Furthermore, under certain high-temperature conditions, dioctylphosphine oxide can undergo disproportionation to generate DOPA. researchgate.net The P=O bond itself is highly stable, but the presence of the P-H bond provides a site for further reactivity. Recent research has also explored phosphine oxide-functionalized organic molecules that can undergo reversible one-electron reduction events, highlighting the potential for these moieties to participate in controlled redox processes. nih.govethz.ch

Process Reactants/System Mechanism Outcome Reference
Ligand ExchangeDioctylphosphine oxide-capped Nanoparticle, Incoming Ligand (e.g., Thiol)Dissociative/Interchange: 1. DOPO dissociates from surface. 2. Stronger ligand coordinates to vacant site.Displacement of DOPO by stronger-binding ligand researchgate.netnih.gov
OxidationDioctylphosphine oxide, Heat/OxidantOxidation of the P-H bondDioctylphosphinic acid (DOPA) researchgate.net
DisproportionationDioctylphosphine oxide, High TemperatureSelf-reactionDioctylphosphinic acid (DOPA) and other products researchgate.net

Mechanism of Action in Solvent Extraction Processes: From Ligand-Metal Interaction to Phase Transfer

Dioctylphosphine oxide and its analogs, like trioctylphosphine oxide (TOPO), are highly effective neutral extractants for various metal ions, particularly actinides like uranium, from aqueous solutions. nih.govgoogle.com The mechanism hinges on the principles of coordination chemistry and phase transfer.

Ligand-Metal Interaction: The core of the extraction mechanism is the formation of a stable complex between the metal ion and the phosphine oxide ligand. The oxygen atom of the P=O group in dioctylphosphine oxide is a hard Lewis base, making it an excellent donor for hard Lewis acids, such as the uranyl ion (UO₂²⁺). nih.govnih.gov The interaction is a classic Lewis acid-base adduct formation. The metal ion in the aqueous phase coordinates with a specific number of phosphine oxide molecules, a process known as solvation. For example, uranium is often extracted as a species like UO₂(NO₃)₂·2(TOPO), where two phosphine oxide molecules coordinate to the uranyl center, satisfying its coordination sphere. hbni.ac.in

The general steps of the mechanism are:

Interfacial Complexation: Metal ions at the aqueous-organic interface interact with dioctylphosphine oxide molecules from the organic phase.

Formation of a Neutral Complex: A stable, charge-neutral, and lipophilic complex is formed.

Phase Transfer: The complex partitions into the organic phase due to its favorable solubility.

Stripping (Back-Extraction): The metal can be recovered by altering the chemical conditions (e.g., changing pH) to break the complex and transfer the metal ion back into a fresh aqueous phase.

Stage Description Key Chemical Species Reference
Ligand-Metal InteractionLewis acid-base reaction between the metal ion (e.g., UO₂²⁺) and the P=O group of the extractant.Metal ion (e.g., UO₂²⁺), Dioctylphosphine oxide nih.govnih.gov
Complex FormationFormation of a coordinatively saturated, neutral species.[Metal(Anion)ₓ(DOPO)ᵧ] hbni.ac.in
Phase TransferMigration of the lipophilic complex from the aqueous phase to the organic phase.Lipophilic metal-phosphine oxide complex google.comwikipedia.org

Mechanistic Role in Nanoparticle Growth and Surface Passivation

Dioctylphosphine oxide (DOPO), often present as a key impurity in technical-grade tri-n-octylphosphine oxide (TOPO), plays a significant mechanistic role in the synthesis of colloidal nanoparticles, such as CdSe quantum dots. researchgate.nettandfonline.com Its functions include modulating precursor reactivity, controlling nanocrystal growth, and passivating surface states.

Mechanism in Nanoparticle Growth: The growth of nanoparticles from molecular precursors involves distinct nucleation and growth stages. Dioctylphosphine oxide can influence these stages by acting as a capping agent or ligand. nih.gov As a ligand, it coordinates to the surface of the growing nanoparticle. This coordination is dynamic and weaker than that of other ligands like phosphonic or carboxylic acids. researchgate.net

The mechanistic role of DOPO is twofold:

Precursor Reactivity Modulation: DOPO can coordinate to metal precursors in the solution, altering their reactivity. By forming a complex with the metal precursor, it can slow down the rate of monomer formation, which in turn allows for better control over the nucleation event and subsequent growth, leading to more uniform nanoparticles. researchgate.net

Growth Control: By binding to the nanoparticle surface, DOPO can influence the anisotropic growth of nanocrystals. The selective binding of capping agents to different crystallographic facets can either inhibit or promote growth on those specific faces, leading to the formation of non-spherical shapes like nanorods or wires. researchgate.netincatt.nl

Surface Passivation: Nanoparticles have a high surface-area-to-volume ratio, resulting in a large number of surface atoms with unsaturated coordination environments ("dangling bonds"). These sites can act as traps for charge carriers (electrons and holes), which is detrimental to the optical and electronic properties of the nanoparticle, often quenching photoluminescence. nih.gov

Dioctylphosphine oxide can passivate these surface trap states by coordinating to surface metal atoms (e.g., Cadmium) via its P=O group. core.ac.uknih.gov This coordination satisfies the valency of the surface atoms, removing the electronic trap states from the band gap. Although it is considered a weak passivating ligand compared to others, its presence is often crucial. researchgate.net The passivation helps to maintain the quantum efficiency of the nanoparticles. The effectiveness of passivation depends on the ligand's ability to form a stable, complete monolayer on the nanoparticle surface, preventing agglomeration and protecting it from the surrounding environment. mdpi.comfrontiersin.org

Function Mechanism Effect on Nanoparticle Reference
Growth ControlCoordinates to metal precursors, modulating their reactivity. Binds to specific crystal facets.Leads to more uniform size distribution and can induce anisotropic shapes (e.g., nanorods). researchgate.netincatt.nl
Surface PassivationThe oxygen atom of the P=O group donates electrons to coordinatively unsaturated metal atoms on the nanoparticle surface.Reduces non-radiative recombination by eliminating surface trap states, enhancing photoluminescence. nih.govnih.govmdpi.com

Investigation of Catalytic Mechanisms when Dioctylphosphine Oxide is Present

While not typically a catalyst itself, dioctylphosphine oxide can play a crucial role as a ligand or additive in various catalytic systems, influencing the activity and selectivity of the central metal catalyst. Its presence can modify the electronic and steric environment of the metal center or participate in cooperative or phase-transfer mechanisms.

Role as a Ligand in Homogeneous Catalysis: In transition metal-catalyzed reactions like hydroformylation, phosphine-type ligands are essential for tuning the catalyst's properties. wikipedia.orgwiley-vch.de While tertiary phosphines are more common, phosphine oxides have also been investigated. The addition of phosphine oxides, such as triphenylphosphine (B44618) oxide (an analog of DOPO), to cobalt-based hydroformylation catalysts has been shown to dramatically accelerate the reaction. incatt.nl The proposed mechanism suggests that the phosphine oxide facilitates the disproportionation of the precatalyst, Co₂(CO)₈, into the active catalytic species, HCo(CO)₄, thereby reducing the induction period of the reaction. incatt.nl The P=O group can coordinate to a metal center, and although this coordination is generally weaker than that of a phosphine, it can be sufficient to stabilize catalytic intermediates or prevent catalyst deactivation. mdpi.com

Metal-Ligand Cooperation (MLC): A more advanced concept is metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond-breaking and bond-forming steps of the catalytic cycle. mdpi.comnih.gov While this is more established for ligands with specific protic or flexible sites, the principle can extend to systems involving phosphine oxides. For example, a ligand containing a phosphine oxide moiety could participate in a catalytic cycle through reversible interactions, potentially involving the P=O bond or other functional groups on the ligand backbone, to facilitate substrate activation in concert with the metal center. uva.esuu.nl

Phase-Transfer Catalysis (PTC): In reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst is required to transport a reactant from one phase to the other. wikipedia.org While quaternary phosphonium (B103445) salts are the classic phase-transfer catalysts, the underlying principle involves creating a lipophilic ion pair. wiley-vch.de Dioctylphosphine oxide, through its ability to complex metal cations and render them soluble in organic media (as seen in solvent extraction), operates by a related mechanism. In a catalytic context, if DOPO were to complex a catalytically active metal salt and transport it into an organic phase where the substrate resides, it would be facilitating a phase-transfer catalytic process.

Catalytic Context Role of Dioctylphosphine Oxide Proposed Mechanism Reference
Homogeneous Catalysis (e.g., Hydroformylation)Ligand / PromoterCoordination to the metal center; facilitates the formation of the active catalytic species from the precatalyst. incatt.nlmdpi.com
Metal-Ligand CooperationActive ParticipantThe ligand framework, including the P=O group, could be involved in substrate activation or proton transfer steps alongside the metal. mdpi.comuva.es
Phase-Transfer CatalysisPhase-Transfer AgentForms a lipophilic complex with a metal ion or other reactant, transporting it across a phase boundary to the reaction site. wikipedia.org

Applications of Dioctylphosphine Oxide in Advanced Chemical Systems and Materials Research

Applications in Metal Ion Extraction and Separation Science

The strong coordination ability of the oxygen atom in the phosphinoyl group makes dioctylphosphine oxide and its derivatives highly effective extractants for a wide range of metal ions. This property is particularly valuable in hydrometallurgy and nuclear waste reprocessing for the selective separation of valuable or hazardous metals from complex aqueous matrices.

Dioctylphosphine oxide and related compounds are extensively studied for the extraction of actinides and lanthanides from acidic solutions, a critical step in the management of spent nuclear fuel. Research has demonstrated the effectiveness of functionalized dioctylphosphine oxides in selectively isolating uranium and thorium. For instance, (1-(bis(2-ethylhexyl)amino)-4,6,6-trimethylheptan-2-yl)dioctylphosphine oxide has been identified as a potent extractant for recovering uranium from sulfuric acid solutions. academie-sciences.fr

Studies comparing various phosphine (B1218219) oxides have shown that derivatives of dioctylphosphine oxide can be more efficient and selective than traditional extractants like tributyl phosphate (B84403) (TBP). researchgate.net The extraction capability for actinides and lanthanides is influenced by the molecular structure of the extractant and the acidity of the aqueous phase. researchgate.netnih.gov For example, research on thorium complexes with dioctyl phosphine oxide has contributed to a better understanding of its extraction behavior. google.com.auresearchgate.net While monodentate organophosphorus compounds are used for uranium and plutonium isolation, more complex, bidentate phosphine oxides are often required for the fractionation of transplutonium elements like Americium(III). researchgate.netresearchgate.net

Table 1: Comparative Extraction of Metal Ions with Various Phosphine Oxides
Metal Ion(n-C₈H₁₇)₂P(O)CMe₂CH₂C(O)MeTrioctylphosphine (B1581425) Oxide (TOPO)Tributyl Phosphate (TBP)*
U(VI)High Efficiency & SelectivityEffectiveStandard Reference
Th(IV)High Efficiency & SelectivityEffectiveStandard Reference
Heavy Lanthanides (e.g., Yb)More Efficient & SelectiveLess EffectiveLess Effective

This table presents a qualitative comparison based on findings that acetyl-containing phosphine oxides, including a dioctylphosphine oxide derivative, show enhanced efficiency and selectivity compared to common extractants like TOPO and TBP for certain actinides and heavy lanthanides. researchgate.net

Beyond the f-block elements, dioctylphosphine oxide is also a highly effective extractant for various transition metals. Mixtures containing dioctylphosphine oxide have demonstrated remarkable efficiency in extracting heavy metals such as nickel (Ni), cobalt (Co), zinc (Zn), and lead (Pb) from acidic solutions. nih.gov This application is crucial for the purification of process streams in hydrometallurgy and the remediation of industrial wastewater.

Research has shown that a mixture of dioctylphosphine oxide and dioctylphosphine sulfide (B99878) can achieve near-complete extraction of several divalent transition metal ions. nih.gov The closely related compound, tri-n-octylphosphine oxide (TOPO), has also been thoroughly investigated for the extraction of iron, showing that Fe(III) is readily extracted from hydrochloric acid solutions while Fe(II) is not, enabling a straightforward separation of these oxidation states. osti.gov Similarly, TOPO is used in the extraction of cobalt from various media. scispace.com

Table 2: Extraction Efficiency for Transition Metals Using a Dioctylphosphine Oxide/Sulfide Mixture
Metal IonDegree of Extraction (%)
Nickel(II)99.90 - 99.99
Cobalt(II)99.90 - 99.99
Zinc(II)99.90 - 99.99
Lead(II)99.90 - 99.99

Data sourced from studies on mixtures of alkylphosphine oxides and sulfides as extractants for heavy metals. nih.gov

The efficiency of metal extraction by dioctylphosphine oxide and its analogs is governed by the mechanism of complex formation and transfer between the aqueous and organic phases. The process typically involves the solvation of the metal salt by the phosphine oxide molecules. Studies using trioctylphosphine oxide (TOPO) to extract uranium(VI) have provided significant mechanistic details that are applicable to dioctylphosphine oxide. researchgate.net

Selective Separation of Transition Metal Ions

Catalysis and Reaction Promotion in Chemical Synthesis

The Lewis basicity of the phosphinoyl oxygen in dioctylphosphine oxide allows it to function as a ligand for metal centers, influencing their catalytic activity. This has led to its use in both homogeneous catalysis and the synthesis of advanced nanomaterials.

In homogeneous catalysis, phosphine oxides have traditionally been considered poor ligands because the phosphorus atom lacks a lone pair of electrons for coordination. However, secondary phosphine oxides can exist in a tautomeric equilibrium with their trivalent phosphinous acid form, which can coordinate to a metal. rsc.orgresearchgate.net Although dioctylphosphine oxide is a tertiary phosphine oxide, its oxygen atom can act as a hard donor, coordinating to transition metals and influencing the catalytic cycle.

A notable application is the use of dioctylphosphine oxide as a ligand in the rhodium-catalyzed hydroformylation of olefins. ub.edu In such reactions, the phosphine oxide ligand can modulate the electronic and steric environment of the metal catalyst, thereby affecting the reaction's rate and selectivity. Furthermore, phosphine oxides, in general, have been explored as pre-ligands for transition metals like palladium in cross-coupling reactions to form biaryls and arylamines. google.com

The synthesis of catalytically active metal nanoparticles requires careful control over their size, shape, and stability to prevent aggregation and deactivation. nih.govresearchgate.net Dioctylphosphine oxide can play a crucial role as a stabilizing agent or capping ligand during the synthesis of nanocatalysts. wsimg.com The long octyl chains provide steric hindrance, preventing the nanoparticles from agglomerating, while the P=O group coordinates to the nanoparticle surface, controlling its growth and morphology. wsimg.com

The use of such ligands is essential for producing uniform nanocatalysts with a high surface area, which leads to enhanced catalytic activity and selectivity. researchgate.netresearchgate.net While many types of stabilizers are used, phosphine oxides with long alkyl chains like dioctylphosphine oxide are effective for synthesizing nanoparticles that are dispersible in nonpolar solvents, which is advantageous for many catalytic applications. wsimg.com The stability imparted by these ligands is also critical for the recovery and reuse of the nanocatalyst, a key aspect of sustainable chemical processes. frontiersin.org

Influence on Reaction Pathways and Selectivity

Dioctylphosphine oxide (DOPO) and its functionalized derivatives can influence reaction pathways and selectivity in various chemical transformations. In the context of oxidation reactions, the nature of the catalyst and the reaction intermediates plays a crucial role in determining the product distribution. For instance, in the oxidation of styrene (B11656), different metal-based catalysts can favor either the formation of benzaldehyde (B42025) or styrene oxide. nsf.gov The reaction network can be complex, with primary products undergoing further conversions. nsf.gov

In the realm of supported metal catalysis, the size of the metal particles can significantly impact selectivity. frontiersin.org For the reverse water-gas shift (RWGS) reaction, which is considered structure-sensitive, the dissociation pathway of intermediates is dependent on the size of the anchored metal active sites, thereby influencing CO selectivity. frontiersin.org

Integration into Advanced Materials and Nanocomposites

Dioctylphosphine oxide and its derivatives are integral components in the synthesis and modification of a wide range of advanced materials and nanocomposites. Their ability to act as surface ligands allows for the precise control of material properties at the nanoscale.

Surface Functionalization of Quantum Dots and Semiconductor Nanocrystals

Dioctylphosphine oxide derivatives serve as crucial surface ligands in the synthesis of high-quality semiconductor nanocrystals, such as quantum dots (QDs). These ligands passivate the surface of the nanocrystals, preventing aggregation and preserving their unique quantum-confined optical and electronic properties. acs.orgiastate.edu A functionalized version, [(4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br), has been employed as a stable alternative to commonly used ligands like tri-n-octylphosphine oxide (TOPO) in the high-temperature synthesis of CdSe quantum dots. mdpi.comnih.gov The presence of the bromophenyl group on DOPO-Br provides a reactive handle for subsequent surface modifications. mdpi.comnih.gov

The choice of surface ligand is critical as it determines the solubility and processability of the quantum dots. For instance, QDs synthesized with hydrophobic ligands like DOPO are soluble in nonpolar solvents. mdpi.com For applications in biological or aqueous environments, these hydrophobic ligands must be exchanged for water-soluble ones. mdpi.comthno.org

The table below summarizes the application of functionalized dioctylphosphine oxide in the synthesis of CdSe quantum dots.

Functionalized Ligand Nanocrystal Synthesis Feature Advantage
[(4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br)CdSe Quantum DotsStable at high reaction temperatures. mdpi.comnih.govProvides a functional handle for post-synthetic modification. mdpi.comnih.gov

Polymer-Grafted Nanoparticles and Hybrid Material Synthesis

The functional groups on dioctylphosphine oxide-based ligands facilitate the grafting of polymers onto the surface of nanoparticles, leading to the formation of polymer-grafted nanoparticles and hybrid materials. acs.orgiastate.edu This "grafting to" approach involves synthesizing polymers with reactive end-groups that can then be attached to the functionalized surface of the nanoparticles. acs.org

For example, vinyl-terminated poly(3-hexylthiophene) (P3HT) has been successfully grafted onto the surface of CdSe quantum dots and nanorods functionalized with DOPO-Br via a Heck coupling reaction. acs.orgiastate.eduresearchgate.netscispace.com This method creates a well-defined interface between the polymer and the nanocrystal, which is crucial for efficient electronic interactions in devices like hybrid solar cells. acs.orgiastate.eduacs.org The direct chemical attachment of the polymer to the nanocrystal surface improves the dispersion of the nanoparticles within the polymer matrix and prevents phase separation. acs.orgiastate.eduresearchgate.net

This approach has been utilized to create various organic-inorganic nanocomposites with tailored properties for applications in photovoltaics and other optoelectronic devices. acs.orgiastate.eduresearchgate.netscispace.com

Role in Modifying Surface Interactions and Interfacial Properties

Dioctylphosphine oxide and its derivatives play a significant role in modifying surface interactions and interfacial properties of nanomaterials. The ligands bind to the surface of nanocrystals, influencing their stability, solubility, and interaction with the surrounding medium. mdpi.com The binding of phosphine oxide ligands, specifically the interaction between the oxygen atom of the ligand and the cadmium atoms on the surface of CdSe quantum dots, is a dominant factor in surface passivation. mdpi.com

By chemically tethering polymers to the surface of quantum dots using functionalized DOPO, a well-controlled interface is created. iastate.eduresearchgate.net This direct linkage enhances the electronic interaction between the organic and inorganic components, which is critical for processes like charge transfer in photovoltaic devices. acs.orgiastate.eduacs.org In composites where the components are simply physically mixed, the interface is often poorly defined, which can hinder device performance. iastate.edu The improved interfacial contact in polymer-grafted nanocomposites facilitates the dissociation of excitons at the interface, a key step in the operation of solar cells. scispace.com

Contribution to Electronic Properties of Advanced Materials (e.g., OLED Host Materials)

Phosphine oxide-based materials, including derivatives of dioctylphosphine oxide, are utilized in the development of advanced electronic materials, particularly as host materials in organic light-emitting diodes (OLEDs). The phosphine oxide moiety is known to be an electron-deficient group, which makes these compounds suitable for use as electron transport materials in OLEDs.

The electronic properties of these host materials, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are crucial for achieving efficient charge balance within the emissive layer of an OLED. By carefully designing the molecular structure of phosphine oxide-based hosts, it is possible to tune these energy levels to ensure efficient energy transfer to the phosphorescent dopant, leading to high quantum efficiencies. scirp.org

For instance, phosphine oxide-based compounds have been designed to have deep HOMO levels, which provides effective hole blocking, and high triplet energies, which is essential for hosting blue phosphorescent emitters. scirp.org The strategic placement and number of diphenylphosphine (B32561) oxide units on a fluorene (B118485) backbone, for example, have been shown to significantly influence the performance of single-layer phosphorescent OLEDs. rsc.org

The table below presents the electronic properties of some functionalized phosphine oxide-based host materials.

Material HOMO (eV) LUMO (eV) Triplet Energy (eV) Application
PO15--2.85-Electron transport material in OLEDs.
SPA-2-FPOPh₂---Host for blue phosphorescent OLEDs. rsc.org
SPA-2,7-F(POPh₂)₂---Universal host for RGB SL-PhOLEDs. rsc.org

Emerging Research Frontiers and Methodological Challenges

Addressing Discrepancies and Reproducibility in Experimental Data

Achieving reproducible experimental data for long-chain phosphine (B1218219) oxides like dioctylphosphine oxide presents a notable challenge. Variations in sample purity, the presence of isomers, and sensitivity to experimental parameters can lead to significant discrepancies in reported findings. For instance, the synthesis of dioctylphosphine oxide can yield byproducts or contain unreacted starting materials that alter its physicochemical properties, impacting its performance in applications such as solvent extraction. core.ac.uk

To mitigate these issues, researchers are placing a greater emphasis on stringent purification and characterization protocols. The adoption of advanced chromatographic techniques and comprehensive analysis through methods like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis is becoming increasingly critical for verifying the purity and identity of these compounds. Furthermore, the standardization of experimental conditions, including precise control over temperature, pH, and phase compositions, is essential for improving the consistency and comparability of data across different studies.

Development of Novel Analytical Protocols for Trace Analysis and Speciation

The detection and quantification of dioctylphosphine oxide at trace concentrations are vital for applications ranging from environmental monitoring to quality control. nih.gov Traditional analytical methods often lack the necessary sensitivity and selectivity, prompting the development of innovative analytical protocols. chromatographyonline.comepa.govmdpi.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is an emerging technique that provides high sensitivity and selectivity for the analysis of organophosphorus compounds. nih.govresearchgate.net This method allows for the reliable identification and quantification of dioctylphosphine oxide and its potential degradation products at low levels. Another area of active development is speciation analysis, which aims to identify the various chemical forms of a compound, such as the parent molecule, its protonated state, or complexes with other ions. nih.govacs.orgacs.org Techniques like capillary electrophoresis are being investigated for their effectiveness in separating and quantifying different species of organophosphorus compounds. acs.org

Analytical TechniqueApplication in Dioctylphosphine Oxide AnalysisKey Advantages
HPLC-MS/MS Trace analysis and quantification in complex matricesHigh sensitivity, selectivity, and suitability for non-volatile compounds. nih.govresearchgate.net
GC-MS Analysis of volatile derivatives and degradation productsEffective for identifying unknown organophosphorus compounds. nih.govresearchgate.net
³¹P NMR Spectroscopy Structural confirmation and purity assessmentProvides detailed information about the phosphorus chemical environment. tandfonline.com
Capillary Electrophoresis (CE) Speciation of charged and neutral formsHigh separation efficiency. acs.org

Advancements in Computational Prediction and Validation Methodologies

Computational modeling has become an indispensable tool for investigating the properties and behavior of phosphine oxides. nih.gov Density Functional Theory (DFT) calculations, for example, are employed to predict molecular structures, electronic properties, and spectroscopic signatures of compounds like dioctylphosphine oxide. tandfonline.comresearchgate.netuq.edu.auntu.edu.sgbas.bg These theoretical insights are particularly valuable for understanding complexation with metal ions, a key aspect of their use in solvent extraction. tandfonline.comresearchgate.net

A critical component of this research is the rigorous validation of computational models against experimental data. aps.org Noticeable variations between model predictions can occur, highlighting the limitations of current in silico approaches for complex chemical compounds. nih.gov This necessitates a collaborative approach where experimental results inform and refine theoretical frameworks, leading to more accurate predictive capabilities. aps.org The ongoing development of more sophisticated computational methods is a key focus for advancing the field. nih.gov

Computational MethodApplication to Dioctylphosphine OxideInsights Gained
Density Functional Theory (DFT) Prediction of molecular geometry, electronic structure, and reaction mechanisms.Understanding of metal-ligand binding, and reaction energetics. tandfonline.comresearchgate.netuq.edu.auntu.edu.sg
Molecular Dynamics (MD) Simulations Simulation of behavior in solution and at interfaces.Information on solvation, aggregation, and interfacial orientation. energy.govrsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Prediction of toxicological properties.Estimation of acute toxicity and identification of toxicophoric groups. bas.bgnih.gov

Exploration of New Synthetic Routes for Diversified Dioctylphosphine Oxide Structures

While established methods for synthesizing dioctylphosphine oxide exist, there is a significant research effort directed towards developing novel synthetic pathways to create structurally diverse analogues with tailored functionalities. organic-chemistry.orgrsc.orguw.edu.plbohrium.comresearchgate.netnih.govub.edugatech.edunih.gov This includes the introduction of chiral centers to produce enantioselective extractants or the incorporation of phosphine oxide moieties into polymer chains to develop new materials. researchgate.net

Recent innovations in organophosphorus chemistry, such as metal-free P-arylation using diaryliodonium salts and photocatalytic coupling reactions, are expanding the synthetic toolbox. organic-chemistry.orguw.edu.pl An umpolung strategy for the synthesis of di-tert-alkylphosphine building blocks has also been reported, offering access to a wider range of phosphine derivatives. worktribe.comacs.org The development of more sustainable and atom-economical synthetic methods remains a key objective in this area.

Understanding Complex Interfacial Phenomena at the Atomic Level

The behavior of dioctylphosphine oxide at interfaces is fundamental to its role in applications like solvent extraction and surface modification. A significant research frontier is the elucidation of these complex interfacial phenomena at the atomic scale. acs.orgresearchgate.net

Advanced techniques such as neutron reflectometry are being utilized to probe the structure and organization of amphiphilic molecules at liquid-liquid interfaces. nih.govmdpi.comdiva-portal.orguc.edu These experimental approaches, in conjunction with molecular dynamics (MD) simulations, provide detailed insights into the orientation and interactions of dioctylphosphine oxide at interfaces. energy.govrsc.orgmdpi.com This combined experimental and computational strategy is crucial for developing a comprehensive understanding of the factors that govern the interfacial properties of these compounds. aps.org The P=O bond in phosphine oxides is highly sensitive to its environment, making it a useful spectroscopic probe for studying intermolecular interactions. energy.govmdpi.comsci-hub.se

Conclusion and Future Outlook in Dioctylphosphine Oxide Research

Summary of Key Research Advancements

Research into dioctylphosphine oxide (DOPO) and its derivatives has revealed its significant utility across several advanced scientific fields. Initially recognized as a common impurity in technical-grade trioctylphosphine (B1581425) oxide (TOPO), DOPO is now understood to be a critical component in its own right, particularly in the synthesis of nanomaterials. acs.org Studies have shown that DOPO can act as a weaker binding ligand compared to TOPO, a property that has been harnessed to facilitate the formation of anisotropic nanostructures, such as nanowires of copper indium selenide (B1212193) (CuInSe2). rsc.org This ability to modulate crystal growth has transitioned DOPO from a mere impurity to a valuable additive for controlling the size and shape of semiconductor nanocrystals. acs.orgcore.ac.uk

Another significant area of advancement is the development of functionalized dioctylphosphine oxide derivatives. By introducing reactive groups, such as a bromophenyl moiety to create [(4-bromophenyl)methyl]dioctylphosphine oxide (DOPO-Br), researchers have successfully used DOPO as a stable anchoring ligand for quantum dots. acs.orgnih.govmdpi.com This approach allows for the direct grafting of conjugated polymers onto the surface of nanocrystals via coupling reactions, creating novel organic-inorganic nanocomposites with well-defined interfaces and enhanced electronic interaction between the components. acs.orgresearchgate.net These hybrid materials are promising candidates for applications in photovoltaics and other optoelectronic devices. researchgate.nettheses.fr

In the realm of hydrometallurgy, dioctylphosphine oxide has demonstrated effectiveness in solvent extraction processes. Research has confirmed its capability to extract valuable metals, including an 85% extraction efficiency for uranium in certain supercritical fluid extraction systems. hbni.ac.in While often used in concert with other extractants like TOPO, its role in these separation technologies is a key area of investigation, particularly for recovering critical materials from waste streams. nih.gov Recent work has also explored the synthesis of mixtures containing dioctylphosphine oxides and their sulfide (B99878) analogs, which have shown high efficacy in extracting heavy and noble metals like nickel, cobalt, zinc, lead, and silver from acidic solutions. mdpi.com

Application AreaSpecific Role of Dioctylphosphine oxide (DOPO)Key Research Finding/AdvancementReference
Nanocrystal SynthesisWeakly binding ligand/additiveFacilitates the formation of anisotropic nanostructures, such as CuInSe2 nanowires, by controlling crystal growth kinetics. rsc.org
Organic-Inorganic NanocompositesFunctionalized anchor ligand (e.g., DOPO-Br)Enables direct grafting of conjugated polymers (e.g., P3HT) onto quantum dot surfaces, creating hybrid materials with enhanced electronic properties for photovoltaics. acs.orgnih.govmdpi.comresearchgate.net
Solvent ExtractionExtractantAchieves high extraction efficiency (e.g., ~85% for uranium) in supercritical fluid systems and effectively extracts heavy/noble metals when used in mixtures. hbni.ac.inmdpi.com
Polymer ChemistryFunctional monomer/reagentIncorporated into polyfluorene derivatives to create polymers with specific photophysical and electrochemical properties for devices like OLEDs. researchgate.net

Unexplored Research Avenues and Potential for Fundamental Discovery

Despite significant progress, the full potential of dioctylphosphine oxide remains largely untapped, presenting numerous avenues for future research. The serendipitous discovery of its role as a shape-directing agent in nanocrystal synthesis suggests that a more systematic investigation is warranted. acs.org Future studies could focus on precisely controlling the concentration of DOPO and structurally similar secondary phosphine (B1218219) oxides to predictably tune the morphology of a wide range of metal, metal oxide, and semiconductor nanocrystals beyond the currently known systems. core.ac.ukbiointerfaceresearch.com The fundamental mechanisms governing how these ligands influence surface energy and crystal facet growth are still not fully understood and represent a rich area for fundamental discovery. nih.gov

The development of novel functionalized DOPO derivatives is another promising frontier. While DOPO-Br has been successfully used, creating a library of DOPO-based ligands with diverse functional end-groups (e.g., for click chemistry, polymerization initiation, or specific biological targeting) could vastly expand their application. mdpi.com These new molecules could serve as versatile platforms for creating next-generation hybrid materials, sensors, and catalysts. nih.govdokumen.pub For instance, secondary phosphine oxides (SPOs) have recently been explored as functional ligands for gold clusters in catalysis, where they play a crucial role in the selectivity of hydrogenation reactions. helmholtz-berlin.de Exploring dioctylphosphine oxide within this context could lead to new, highly selective catalytic systems. rsc.org

In solvent extraction, while its utility for uranium is noted, the application of DOPO for the selective recovery of other strategically important elements, such as rare earth metals or elements critical for battery technologies from electronic waste, is an area ripe for exploration. rsc.orgusask.ca Research into synergistic extraction systems, where DOPO is combined with other extractants, could lead to more efficient and environmentally friendly hydrometallurgical processes. rsc.org Furthermore, the use of advanced media, such as supercritical fluids, for DOPO-based extractions is an under-explored field that could offer significant advantages in terms of selectivity and reduced solvent waste. hbni.ac.in

Call for Interdisciplinary Approaches in Dioctylphosphine Oxide Studies

To fully realize the potential of dioctylphosphine oxide, a concerted, interdisciplinary approach is essential. The development and application of this compound sit at the intersection of chemistry, materials science, physics, and chemical engineering. acs.orgacs.org

Chemistry and Materials Science: Synthetic chemists are needed to design and create the next generation of functionalized DOPO ligands. mdpi.comresearchgate.net In parallel, materials scientists must characterize the resulting nanomaterials and nanocomposites, correlating the ligand structure with the material's ultimate morphology, stability, and performance in devices. acs.orgresearchgate.net The synthesis of polymer-grafted nanoparticles is a prime example where collaboration between polymer chemists and materials scientists is critical for creating advanced functional materials. acs.org

Physics and Engineering: Understanding the photophysical properties of DOPO-functionalized quantum dots and nanocomposites requires the expertise of physicists to perform detailed spectroscopic and electronic measurements and to develop theoretical models of charge and energy transfer. nih.govresearchgate.net Concurrently, chemical engineers are crucial for translating laboratory-scale findings into practical applications. This includes optimizing and scaling up the synthesis of both the DOPO ligands and the final materials, as well as designing efficient, large-scale solvent extraction processes for industrial hydrometallurgy. nih.govnih.gov

Catalysis and Nanoscience: The emerging use of secondary phosphine oxides in stabilizing catalytic gold clusters highlights another interdisciplinary frontier. helmholtz-berlin.de A collaboration between inorganic chemists, surface scientists, and catalytic engineers could explore DOPO-stabilized clusters for a range of chemical transformations, leveraging the unique electronic properties imparted by the ligand.

By fostering collaboration across these disciplines, the scientific community can move beyond isolated discoveries toward the rational design of dioctylphosphine oxide-based systems for targeted applications, from high-efficiency solar cells and displays to sustainable metal recycling and advanced catalysis. nih.govgatech.edu

Q & A

Basic: What are the standard methods for characterizing the purity and structure of dioctylphosphine oxide in synthetic chemistry?

Methodological Answer:
Dioctylphosphine oxide should be characterized using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR is critical for confirming the phosphine oxide moiety (δ ~25–35 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, O, and P.
  • HPLC/GC : Purity assessment using reverse-phase HPLC or gas chromatography with flame ionization detection .

Advanced: How can computational methods predict the physicochemical properties of dioctylphosphine oxide when experimental data is limited?

Methodological Answer:
Use density functional theory (DFT) to calculate:

  • Boiling Point : Predicted via group contribution methods (e.g., Joback-Reid) or molecular dynamics simulations. For docosyldiphenylphosphine oxide, predicted boiling points range 585–600°C .
  • Solubility : Hansen solubility parameters can estimate compatibility with solvents.
  • Thermal Stability : Molecular dynamics simulations model decomposition pathways under varying temperatures. Cross-validate predictions with thermogravimetric analysis (TGA) .

Basic: What safety precautions are essential when handling dioctylphosphine oxide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Decomposition Risks : Avoid open flames; combustion releases phosphorus oxides and CO. Use CO2_2 or dry powder extinguishers .
  • Waste Disposal : Segregate waste and consult hazardous waste protocols for organophosphorus compounds .

Advanced: How does the alkyl chain length in phosphine oxides (e.g., dioctyl- vs. trioctyl-) influence their efficacy in solvent extraction applications?

Methodological Answer:

  • Extraction Efficiency : Longer alkyl chains (e.g., dioctyl-) enhance lipophilicity, improving metal ion partitioning in nonpolar solvents. Compare with trioctylphosphine oxide (TOPO), widely used for lanthanide/actinide separation .
  • Structural Studies : X-ray crystallography or molecular docking simulations can reveal how chain length affects coordination with metal ions. For example, branched chains reduce steric hindrance in TOPO-metal complexes .

Basic: How can researchers resolve contradictions in reported solubility data for dioctylphosphine oxide?

Methodological Answer:

  • Standardized Protocols : Reproduce experiments under controlled conditions (temperature, solvent grade).
  • Data Cross-Validation : Compare results with authoritative databases (e.g., NIST Chemistry WebBook) .
  • Peer Review : Analyze methodology in conflicting studies—e.g., differences in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic) .

Advanced: What role does dioctylphosphine oxide play in the design of ambipolar host materials for OLEDs?

Methodological Answer:

  • Electron Transport : Phosphine oxides enhance electron mobility due to their electron-deficient phosphorus center. In blue OLEDs, dioctyl- derivatives pair with carbazole (hole-transporting) for balanced charge transport .
  • Device Optimization : Compare experimental device efficiency (e.g., luminance, turn-on voltage) with DFT-calculated HOMO/LUMO levels. For example, phosphine oxide hosts achieve external quantum efficiencies >20% in optimized architectures .

Advanced: How do structural modifications (e.g., branching) in alkylphosphine oxides affect their thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Linear chains (dioctyl-) decompose at higher temperatures (~300°C) vs. branched analogs (e.g., tris(2-ethylhexyl)-), which degrade earlier due to steric strain .
  • Computational Modeling : Simulate bond dissociation energies (BDEs) to identify vulnerable sites. For example, β-hydrogen elimination is a key degradation pathway in branched derivatives .

Basic: What are the environmental implications of dioctylphosphine oxide release, and how can lab-scale studies mitigate risks?

Methodological Answer:

  • Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .
  • Biodegradation Studies : Test under aerobic/anaerobic conditions with microbial consortia. Organophosphorus compounds often require specialized biodegradation pathways .

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